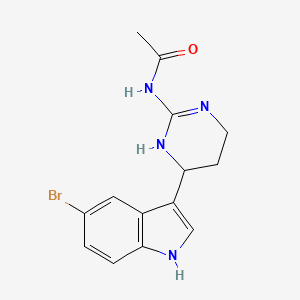
α-D-Glucose-1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cori ester, also known as glucose-1-phosphate adenylyltransferase, is an enzyme that plays a crucial role in the process of glycogen synthesis. It catalyzes the transfer of an adenylyl group from ATP to glucose-1-phosphate, forming ADP and glucose-1-phosphate adenylyl ester. This ester is then used in the formation of glycogen, a polysaccharide that serves as a storage form of glucose in the liver and muscles.
Applications De Recherche Scientifique
Rôle dans le métabolisme du sucre
Gerty T. et Carl F. Cori ont découvert le rôle important de l'ester phosphate d'un sucre simple lors de recherches sur le métabolisme des sucres dans les organismes . Les molécules de glucose sont libérées du glycogène - le glucose stocké dans le foie - en présence de phosphates et entrent dans le sang sous forme d'α-D-glucose-1-phosphate (Glc-1PH 2) .
Ligand pour les cations monovalents
L'ester de Cori sert de ligand coordonnant les cations monovalents (NH 4, K et Na). Cela a été observé en obtenant des complexes cristallins et en identifiant leur structure .
Synthèse de nouveaux complexes
La synthèse et l'analyse de nouveaux complexes avec des cations ammonium et des complexes contenant deux types de cations monovalents dans la même phase ont été réalisées .
Rôle dans le cycle de la source d'énergie
Sur la base de leurs conclusions, les Coris ont pu montrer comment le glycogène musculaire (la forme sous laquelle le sucre est stocké dans les muscles) est décomposé en acide lactique ; transporté au foie, où il est converti en glucose ; puis recyclé vers le muscle pour servir de source d'énergie .
Analyse structurale
La recherche a montré que les réactions de Glc-1PH 2 avec des carbonates produisent de nouveaux complexes avec des ions ammonium [Glc-1P (NH 4) 2 ·3H 2 O] et des complexes mixtes : potassium-sodium et ammonium-sodium [Glc-1P (X) 1.5 Na 0.5 ·4H 2 O ; X = K ou NH 4] .
Analyse des spectres RMN
Les spectres RMN 1D et 2D ont montré que la conformation de Glc-1P 2− est rigide en solution comme à l'état solide, où seules des rotations du groupe phosphate autour des liaisons C-O-P sont observées .
Mécanisme D'action
Target of Action
The primary target of the Cori ester, also known as α-D-glucose-1-phosphate, is the glycogen stored in the liver . This compound plays a crucial role in the metabolism of sugars in organisms .
Mode of Action
The Cori ester interacts with its target through a process known as glycogenolysis . In this process, glucose molecules are released from glycogen in the presence of phosphates . The Cori ester is the first product of glycogen breakdown .
Biochemical Pathways
The Cori ester is involved in the Cori Cycle, a metabolic pathway where lactate produced by anaerobic glycolysis in muscles is transported to the liver and converted to glucose . This glucose then returns to the muscles and is cyclically metabolized back to lactate .
Pharmacokinetics
The pharmacokinetics of the Cori ester involve its transformation into glucose 6-phosphate by the enzyme phosphoglucomutase . This transformation is necessary for the compound to be utilized in cellular catabolism .
Result of Action
The action of the Cori ester results in the production of energy. The breakdown of glycogen, facilitated by the Cori ester, releases glucose molecules that enter the blood and are used to produce and store energy .
Action Environment
The action of the Cori ester is influenced by the presence of phosphates, which are necessary for the breakdown of glycogen . Additionally, the compound’s action is dependent on the availability of the enzyme phosphoglucomutase .
Analyse Biochimique
Biochemical Properties
Cori ester is involved in several biochemical reactions. In glycogenolysis, it is produced by the enzyme glycogen phosphorylase, which cleaves glucose units from glycogen. The resulting glucose 1-phosphate is then converted to glucose 6-phosphate by the enzyme phosphoglucomutase . This conversion is essential for the continuation of glycolysis and energy production. Additionally, in glycogenesis, glucose 1-phosphate reacts with uridine triphosphate to form uridine diphosphate glucose, which is then incorporated into glycogen by glycogen synthase .
Cellular Effects
Cori ester influences various cellular processes. It is a key intermediate in the breakdown and synthesis of glycogen, thus playing a vital role in maintaining cellular energy levels. By participating in these metabolic pathways, glucose 1-phosphate affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the availability of glucose 1-phosphate can regulate the activity of enzymes involved in glycolysis and gluconeogenesis, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, Cori ester exerts its effects through specific binding interactions with enzymes. Glycogen phosphorylase binds to glycogen and catalyzes the release of glucose 1-phosphate. This reaction is regulated by allosteric effectors and covalent modifications, ensuring that glycogen breakdown occurs in response to cellular energy demands. Similarly, the conversion of glucose 1-phosphate to glucose 6-phosphate by phosphoglucomutase involves a phosphoryl transfer mechanism, which is crucial for the continuation of glycolysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cori ester can change over time. The stability and degradation of glucose 1-phosphate are influenced by factors such as pH, temperature, and the presence of specific enzymes. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of energy metabolism and glycogen storage. In vitro and in vivo studies have demonstrated that glucose 1-phosphate can maintain its activity over extended periods, although its stability may decrease under certain conditions .
Dosage Effects in Animal Models
The effects of Cori ester vary with different dosages in animal models. At low doses, glucose 1-phosphate can enhance glycogen synthesis and improve energy metabolism. At high doses, it may lead to adverse effects such as glycogen accumulation and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of glucose 1-phosphate without causing harm .
Metabolic Pathways
Cori ester is involved in several metabolic pathways, including glycogenolysis and glycogenesis. In glycogenolysis, it is produced by the action of glycogen phosphorylase and subsequently converted to glucose 6-phosphate by phosphoglucomutase. In glycogenesis, glucose 1-phosphate reacts with uridine triphosphate to form uridine diphosphate glucose, which is then incorporated into glycogen by glycogen synthase. These pathways are essential for maintaining cellular energy homeostasis and regulating metabolic flux .
Transport and Distribution
Within cells, Cori ester is transported and distributed through specific transporters and binding proteins. The compound is localized primarily in the cytoplasm, where it participates in glycogen metabolism. Transporters such as glucose transporters facilitate the uptake and distribution of glucose 1-phosphate within cells. Additionally, binding proteins may interact with glucose 1-phosphate to regulate its localization and accumulation in specific cellular compartments .
Subcellular Localization
Cori ester is primarily localized in the cytoplasm, where it exerts its effects on glycogen metabolism. The compound may also be targeted to specific subcellular compartments through post-translational modifications or targeting signals. For example, phosphorylation of glucose 1-phosphate can influence its interaction with enzymes and other biomolecules, directing it to specific sites within the cell. This subcellular localization is crucial for the proper functioning of glucose 1-phosphate in metabolic processes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Cori ester can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Benzaldehyde", "Sodium ethoxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of ethyl acetoacetate and benzaldehyde in the presence of sodium ethoxide to form ethyl 3-phenyl-3-oxopropanoate.", "Step 2: Hydrolysis of ethyl 3-phenyl-3-oxopropanoate with hydrochloric acid to form 3-phenyl-3-hydroxypropanoic acid.", "Step 3: Esterification of 3-phenyl-3-hydroxypropanoic acid with methanol in the presence of sulfuric acid to form methyl 3-phenyl-3-hydroxypropanoate.", "Step 4: Saponification of methyl 3-phenyl-3-hydroxypropanoate with sodium hydroxide to form 3-phenyl-3-hydroxypropanoic acid.", "Step 5: Neutralization of 3-phenyl-3-hydroxypropanoic acid with sodium bicarbonate to form the sodium salt of 3-phenyl-3-hydroxypropanoic acid.", "Step 6: Esterification of the sodium salt of 3-phenyl-3-hydroxypropanoic acid with methanol in the presence of sulfuric acid to form Cori ester.", "Step 7: Purification of Cori ester by washing with water and drying with sodium chloride." ] } | |
Numéro CAS |
56401-20-8 |
Formule moléculaire |
C6H11Na2O9P |
Poids moléculaire |
304.10 g/mol |
Nom IUPAC |
disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1 |
Clé InChI |
DCOZWBXYGZXXRX-PKXGBZFFSA-L |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.[Na+].[Na+] |
SMILES canonique |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Description physique |
White powder; [Alfa Aesar MSDS] |
Synonymes |
alpha-D-glucopyranose 1-phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2'-(Phosphonomethyl)-1,1'-biphenyl-3-yl]-L-alanine](/img/structure/B1256882.png)
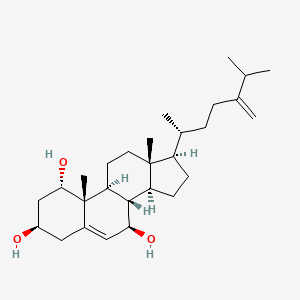
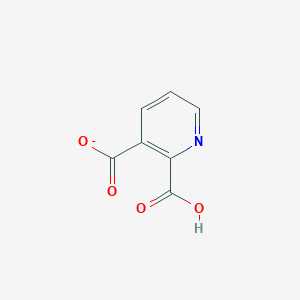
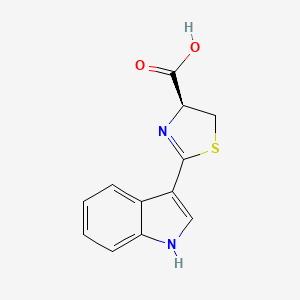
![[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B1256891.png)

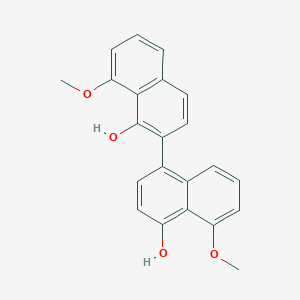
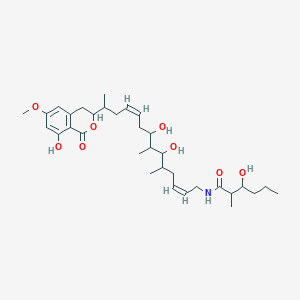
![2-(2,6-dimethyl-4-morpholinyl)-N-[5-[6-(4-morpholinyl)-4-oxo-2-pyranyl]-9H-thioxanthen-2-yl]acetamide](/img/structure/B1256898.png)
![1-[3-[(2R,4R)-2-[[4-(hydroxymethyl)phenyl]methoxy]-6-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]-3,4-dihydro-2H-pyran-4-yl]-1-indolyl]ethanone](/img/structure/B1256900.png)
![(2S)-4-methyl-2-[[[5-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]pentanoic acid tert-butyl ester](/img/structure/B1256901.png)

